molecular formula C23H26N2O4S2 B2832935 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898424-60-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2832935
CAS RN: 898424-60-7
M. Wt: 458.59
InChI Key: WZFWZFTYPYHSNC-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

  • A series of thiourea derivatives bearing the benzenesulfonamide moiety were synthesized, inspired by antituberculosis pro-drugs. These compounds were tested against Mycobacterium tuberculosis. The structure–activity relationship analysis suggested that specific moieties like benzo[1,3]dioxol and 4-morpholinyl-4-phenyl contribute to potent antimycobacterial activity (Ghorab et al., 2017).

Antitumor Activity

  • Novel annulated dihydroisoquinoline heterocycles were synthesized and tested for cytotoxicity against various cancer cell lines like breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). Molecular docking studies showed that these compounds have a high binding affinity toward specific proteins, suggesting a potential for cancer treatment (Saleh et al., 2020).

Interaction with Carbonic Anhydrase

  • Isoquinolinesulfonamides inhibit human carbonic anhydrases and are selective towards therapeutically relevant isozymes. The crystal structure of hCA II in complex with a similar molecule was studied to provide insights for the design of selective inhibitors for isozymes like hCA IX and hCA VII associated with cancer and neuronal disorders (Mader et al., 2011).

Protein Kinase A Inhibition

  • A synthesized isoquinolinesulfonamide, identified as H-89, was found to be a potent and selective inhibitor of cyclic AMP-dependent protein kinase. It inhibited protein kinase A in a competitive manner against ATP, highlighting its potential in modulating cell signaling pathways relevant to various diseases, including cancer and neurological disorders (Chijiwa et al., 1990).

Selective Agonism of Beta3 Adrenergic Receptor

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were examined for their activity as human beta3 adrenergic receptor agonists. Compounds from this study showed potent and selective activation of this receptor, indicating potential therapeutic applications in metabolic disorders (Parmee et al., 2000).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-28-19-9-10-21(29-2)23(14-19)31(26,27)24-15-20(22-8-5-13-30-22)25-12-11-17-6-3-4-7-18(17)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWZFTYPYHSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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